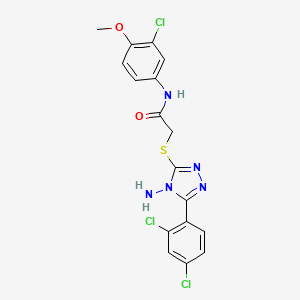
C17H14Cl3N5O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, a triazole ring, and a sulfanyl group
Preparation Methods
The synthesis of N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the chlorinated aromatic intermediates, followed by the formation of the triazole ring and the final coupling with the sulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated aromatic rings can be reduced under specific conditions.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to N-(2-chloropyridin-3-yl)-2-{[5-(2,4-dichlorophenoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and chlorinated aromatic compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C17H14Cl3N5O2S |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14Cl3N5O2S/c1-27-14-5-3-10(7-13(14)20)22-15(26)8-28-17-24-23-16(25(17)21)11-4-2-9(18)6-12(11)19/h2-7H,8,21H2,1H3,(H,22,26) |
InChI Key |
NGIQOJDPORMWQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















